molecular formula C23H19ClN2O4S B12190947 N-(2-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-(2-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12190947
M. Wt: 454.9 g/mol
InChI Key: XYPIBGUYDHQBLC-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorobenzyl group, a phenyl group, and a pyridinyl group attached to a dihydro-1,4-oxathiine ring, which is further functionalized with a carboxamide group and a dioxide moiety.

Preparation Methods

The synthesis of N-(2-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the dihydro-1,4-oxathiine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the chlorobenzyl group: This step involves the substitution reaction where a chlorobenzyl halide reacts with the oxathiine ring.

    Attachment of the phenyl and pyridinyl groups: These groups can be introduced through nucleophilic substitution reactions.

    Formation of the carboxamide group: This is typically achieved by reacting the intermediate compound with an appropriate amine under amide bond-forming conditions.

    Oxidation to form the dioxide moiety: The final step involves the oxidation of the oxathiine ring to introduce the dioxide functionality.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(2-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the dioxide moiety to a sulfide.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

N-(2-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can be compared with other similar compounds, such as:

    Fluralaner: An isoxazoline derivative used as an antiparasitic agent.

    Afoxolaner: Another isoxazoline compound with similar applications.

    Other oxathiine derivatives: Compounds with similar ring structures but different substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H19ClN2O4S

Molecular Weight

454.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4,4-dioxo-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C23H19ClN2O4S/c24-19-11-5-4-10-18(19)16-26(20-12-6-7-13-25-20)23(27)21-22(17-8-2-1-3-9-17)31(28,29)15-14-30-21/h1-13H,14-16H2

InChI Key

XYPIBGUYDHQBLC-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C(=C(O1)C(=O)N(CC2=CC=CC=C2Cl)C3=CC=CC=N3)C4=CC=CC=C4

Origin of Product

United States

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